Bis-(3-trifluoromethylphenyl)disulfide
Overview
Description
Bis-(3-trifluoromethylphenyl)disulfide: is a chemical compound with the molecular formula C14H8F6S2 and a molecular weight of 354.34 g/mol . It is characterized by the presence of two trifluoromethylphenyl groups connected by a disulfide bond. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3-trifluoromethylphenyl)disulfide typically involves the reaction of 3-trifluoromethylphenyl thiol with an oxidizing agent. One common method is the oxidation of 3-trifluoromethylphenyl thiol using iodine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C7H4F3SH+I2→C14H8F6S2+2HI
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate advanced purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Bis-(3-trifluoromethylphenyl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 3-trifluoromethylphenyl thiol.
Substitution: Formation of substituted trifluoromethylphenyl derivatives
Scientific Research Applications
Bis-(3-trifluoromethylphenyl)disulfide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis-(3-trifluoromethylphenyl)disulfide involves its ability to undergo redox reactions and interact with various molecular targets. The disulfide bond can be cleaved to form reactive thiol intermediates, which can then participate in further chemical reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical processes .
Comparison with Similar Compounds
Bis(trifluoromethyl)disulfide (C2F6S2): Similar in structure but lacks the phenyl groups.
Bis(pentafluorophenyl)disulfide (C12F10S2): Contains pentafluorophenyl groups instead of trifluoromethylphenyl groups.
Uniqueness: Bis-(3-trifluoromethylphenyl)disulfide is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical properties. The trifluoromethyl groups enhance the compound’s electron-withdrawing ability, while the phenyl groups provide aromatic stability. This combination makes it a versatile reagent in various chemical reactions and applications .
Properties
IUPAC Name |
1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]disulfanyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6S2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAFZYUBUWGSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348191 | |
Record name | bis-(3-trifluoromethylphenyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18715-44-1 | |
Record name | bis-(3-trifluoromethylphenyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.